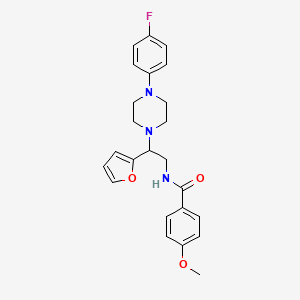

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide

Description

N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide (CAS: 877632-03-6, molecular formula: C₂₄H₂₆FN₃O₃, molecular weight: 423.5 g/mol) is a benzamide derivative featuring a piperazine core substituted with a 4-fluorophenyl group and a furan-2-yl moiety. The compound’s structure integrates a methoxybenzamide group linked to a central ethyl chain, which connects the piperazine and furan rings. However, key physicochemical properties such as melting point, solubility, and stability remain unreported in available literature .

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O3/c1-30-21-10-4-18(5-11-21)24(29)26-17-22(23-3-2-16-31-23)28-14-12-27(13-15-28)20-8-6-19(25)7-9-20/h2-11,16,22H,12-15,17H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVMZTFEFDIHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms, contributing to the compound's pharmacological properties.

- Fluorophenyl Group : Enhances lipophilicity and receptor binding affinity.

- Furan Ring : Known for its biological activity, it may interact with various biological targets.

- Methoxybenzamide Moiety : Imparts additional chemical properties that may influence biological interactions.

The molecular formula of this compound is , with a molecular weight of approximately 345.38 g/mol .

Interaction with Neurotransmitter Receptors

The compound primarily interacts with:

- Serotonin (5-HT) Receptors : It has shown potential in modulating serotonin pathways, which are crucial for mood regulation and cognitive functions.

- Dopamine (D) Receptors : Notably, it exhibits significant binding affinity to dopamine receptors, particularly the D4 subtype. This interaction is vital for its potential applications in treating neurological disorders .

Binding Affinity

Research indicates that compounds structurally similar to this compound have demonstrated high binding affinities:

| Compound | Receptor Type | IC50 (nM) |

|---|---|---|

| Example 1 | D4 Receptor | 0.057 |

| Example 2 | D2 Receptor | 7.8 |

These values suggest that modifications to the piperazine and benzamide structures can enhance receptor selectivity and potency .

Therapeutic Applications

The compound is being investigated for various therapeutic applications:

- Neurological Disorders : Its ability to modulate serotonin and dopamine pathways suggests potential use in treating conditions like depression, anxiety, and schizophrenia.

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit anti-tumor properties by targeting specific cancer pathways .

Pharmacological Studies

Several studies have focused on the pharmacological profiles of compounds related to this compound:

- Dopamine D4 Receptor Antagonism : A study highlighted the effectiveness of similar compounds in selectively antagonizing the D4 receptor, which could lead to advancements in treating psychotic disorders .

- Antitubercular Activity : Research into structural analogs has revealed promising anti-tubercular activity, suggesting that modifications to the core structure could yield effective treatments against tuberculosis .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cell lines:

- Cytotoxicity Testing : Compounds in this class were tested on HEK-293 cells, showing low toxicity levels, which is promising for further development in drug formulation .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its target receptors. These studies help elucidate the mechanism of action at a molecular level, supporting the design of more potent derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the piperazine-benzamide scaffold but differ in substituents, which critically influence pharmacological activity, selectivity, and pharmacokinetics. Below is a comparative analysis of five related derivatives:

Table 1: Structural and Molecular Comparison

Key Structural Variations and Implications

Substituents on the Piperazine Ring: The 4-fluorophenyl group in the target compound is associated with enhanced receptor affinity in serotonin (5-HT₁A) and dopamine (D₂/D₃) ligands due to fluorine’s electronegativity and small atomic radius . In contrast, analogs like 3a and 3b () replace the fluorophenyl with 3-cyanophenyl or 3-trifluoromethylphenyl, which may alter receptor selectivity.

Terminal Functional Groups :

- Replacing the 4-methoxybenzamide in the target compound with pivalamide (877634-08-7) or isoxazole-3-carboxamide (1396774-09-6) modifies steric bulk and hydrogen-bonding capacity. Pivalamide’s tert-butyl group may shield the amide from enzymatic degradation, while isoxazole introduces additional hydrogen-bond acceptors .

Q & A

Q. Table 1: Structure-Activity Relationship (SAR) Highlights

| Modification | Receptor Affinity (IC, nM) | LogP | Metabolic Stability (t, h) |

|---|---|---|---|

| 4-Fluorophenylpiperazine | 5-HT: 12 | 2.8 | 6.2 |

| 2,3-Dichlorophenylpiperazine | D: 2.4 | 3.1 | 4.8 |

| Thiophene (vs. furan) | 5-HT: 45 | 3.5 | 8.1 |

Basic: What are key considerations for stability studies?

Methodological Answer:

- Thermal Stability : Store at -20°C under argon; DSC shows decomposition onset at 180°C .

- Photodegradation : Protect from UV light; HPLC-UV detects 5% degradation after 72 hours under 365 nm light .

- Hydrolytic Stability : Monitor pH-dependent amide hydrolysis (e.g., t = 48 hours at pH 7.4 vs. 12 hours at pH 2.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.